molecular formula C13H14N4O2 B1247044 N-{(E)-amino[(5-methyl-1,3-benzoxazol-2-yl)amino]methylidene}cyclopropanecarboxamide

N-{(E)-amino[(5-methyl-1,3-benzoxazol-2-yl)amino]methylidene}cyclopropanecarboxamide

Cat. No. B1247044
M. Wt: 258.28 g/mol
InChI Key: KTOQJKLRNXMTNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[amino-[(5-methyl-1,3-benzoxazol-2-yl)imino]methyl]cyclopropanecarboxamide is a benzoxazole.

Scientific Research Applications

Synthesis and Structural Studies

  • The compound has been involved in reactions with polyphosphoric acid, N-halosuccinimides, and (chlorosulfanyl)benzenes, leading to the synthesis of various derivatives such as 4-[5-methyl(halomethyl)-4,5-dihydrooxazol-2-yl]-1H-pyrazol-5-amines (Bondarenko et al., 2015).

  • It has been used in the synthesis of fluorescent derivatives, where the effects of solvent polarity on the absorption-emission properties of these compounds were investigated. This includes studies on excited state intra-molecular proton transfer pathway characteristics (Padalkar et al., 2011).

Antimicrobial Research

  • Derivatives of the compound have shown antimicrobial activities. For example, synthesis of novel triazole derivatives from reactions involving this compound has been explored, with some derivatives demonstrating good or moderate activities against test microorganisms (Bektaş et al., 2007).

Application in Amino Acid Derivatives and Peptide Synthesis

  • The compound has been utilized in the synthesis of unnatural alanine derivatives with benzoxazole moieties, which act as fluorescent reporters for transition metals. This involves creating amino acid derivatives that are sensitive fluorimetric chemosensors for cations like Co2+, Cu2+, Zn2+, and Ni2+ in solutions (Ferreira, Raposo, & Costa, 2018).

Colorimetric Sensing and Analytical Chemistry

  • N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives synthesized using this compound have been used for colorimetric sensing of fluoride anions. This utilizes a deprotonation-enhanced intramolecular charge transfer mechanism for naked-eye detection in solutions (Younes et al., 2020).

properties

Product Name

N-{(E)-amino[(5-methyl-1,3-benzoxazol-2-yl)amino]methylidene}cyclopropanecarboxamide

Molecular Formula

C13H14N4O2

Molecular Weight

258.28 g/mol

IUPAC Name

N-[(E)-N'-(5-methyl-1,3-benzoxazol-2-yl)carbamimidoyl]cyclopropanecarboxamide

InChI

InChI=1S/C13H14N4O2/c1-7-2-5-10-9(6-7)15-13(19-10)17-12(14)16-11(18)8-3-4-8/h2,5-6,8H,3-4H2,1H3,(H3,14,15,16,17,18)

InChI Key

KTOQJKLRNXMTNW-UHFFFAOYSA-N

Isomeric SMILES

CC1=CC2=C(C=C1)OC(=N2)/N=C(\N)/NC(=O)C3CC3

SMILES

CC1=CC2=C(C=C1)OC(=N2)N=C(N)NC(=O)C3CC3

Canonical SMILES

CC1=CC2=C(C=C1)OC(=N2)N=C(N)NC(=O)C3CC3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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